molecular formula C25H23N7O2 B11268859 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide

Cat. No.: B11268859
M. Wt: 453.5 g/mol
InChI Key: XVRLMJQSQOBWTD-UHFFFAOYSA-N
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Description

This compound is a member of the pyrazolo[3,4-d]pyrimidine family, characterized by its intricate fused ring system. Its chemical formula is C₁₉H₁₉N₅O₂ . The compound’s structure features a pyrazolo[3,4-d]pyrimidine core with a 3-methoxybenzamide substituent. Let’s explore its synthesis and properties.

Preparation Methods

Synthetic Routes::

    Hydrolysis of Ethyl 5-Amino-1H-pyrazole-4-carboxylates: The synthetic journey begins with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates. This step yields the corresponding carboxylic acids.

    Cyclization to Pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones: The carboxylic acids undergo cyclization to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.

    Subsequent Transformation:

Industrial Production:: The industrial-scale synthesis typically involves optimized reaction conditions and efficient purification methods to yield high-quality product.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify functional groups or alter the compound’s properties.

    Substitution: Substitution reactions may occur at different positions on the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and the substituents present. Isolation and characterization are essential to identify the major products.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Explore its interactions with cellular components and pathways.

    Industry: Assess its use in materials science or as a building block for other compounds.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other pyrazolo[3,4-d]pyrimidines or related heterocycles.

    Uniqueness: Highlight its distinct features, such as the 3-methoxybenzamide moiety.

Properties

Molecular Formula

C25H23N7O2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C25H23N7O2/c1-15-8-9-21(16(2)10-15)31-23-20(13-28-31)24(27-14-26-23)32-22(11-17(3)30-32)29-25(33)18-6-5-7-19(12-18)34-4/h5-14H,1-4H3,(H,29,33)

InChI Key

XVRLMJQSQOBWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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